molecular formula C9H9BrO2 B3100807 3-Bromo-6-methoxy-2-methylbenzaldehyde CAS No. 137644-93-0

3-Bromo-6-methoxy-2-methylbenzaldehyde

Cat. No.: B3100807
CAS No.: 137644-93-0
M. Wt: 229.07 g/mol
InChI Key: XWXNJPWLQZECQV-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO2. It is used in various scientific research applications due to its versatile properties. This compound is particularly valuable in the fields of pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2-methylbenzaldehyde typically involves the bromination of 6-methoxy-2-methylbenzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the benzaldehyde ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 3-Bromo-6-methoxy-2-methylbenzoic acid.

    Reduction: 3-Bromo-6-methoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6-methoxy-2-methylbenzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzaldehyde: Similar structure but lacks the methoxy group.

    2-Bromo-6-methylbenzaldehyde: Similar structure but lacks the methoxy group and has a different bromination pattern

Uniqueness

3-Bromo-6-methoxy-2-methylbenzaldehyde is unique due to the presence of both the bromine and methoxy groups, which confer distinct chemical and biological properties. The methoxy group increases the compound’s solubility and reactivity, while the bromine atom enhances its ability to participate in halogen bonding interactions .

Properties

IUPAC Name

3-bromo-6-methoxy-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXNJPWLQZECQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methoxy-6-methylbenzaldehyde (7.32 g, 0.049 mol) in carbon tetrachloride (183 ml) was cooled to −10° C., and iron powder (150 mg, 0.002 mol) was added to it. Bromine (3.0 ml, 0.058 mol) was added over a period of 10 minutes. The mixture was stirred for 1 hour and then poured into water (225 ml). The organic layer was washed with sodium thiosulfate solution (2×50 ml), water (50 ml) and brine solution (50 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to give 3-Bromo-6-methoxy-2-methyl-benzaldehyde (10.32 g, 92.5%).
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
183 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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